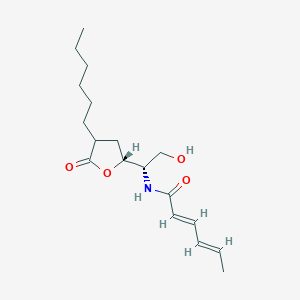
Sphingolactone-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingolactone-24 is a selective and irreversible inhibitor of neutral sphingomyelinase (N-SMase).
Vorbereitungsmethoden
Sphingolactone-24 is synthesized through a series of chemical reactions. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The compound is typically prepared in a laboratory setting, and the process involves multiple steps to ensure high purity and yield. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Sphingolactone-24 undergoes various chemical reactions, including inhibition of enzyme activity. It is known to inhibit the phosphorylation of p38 MAPK and antagonize the anti-apoptotic effects of lipopolysaccharides (LPS) on neutrophils. The compound is used in vitro at concentrations of 50 µM for 30 minutes to 24 hours, and in vivo at a dosage of 1 mg/kg administered intraperitoneally .
Wissenschaftliche Forschungsanwendungen
Sphingolactone-24 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of neutral sphingomyelinase.
Biology: Investigated for its role in regulating apoptosis and autophagy in cells.
Medicine: Explored for its potential in treating acute lung injury by reducing the severity of lung damage and improving survival rates in animal models.
Industry: Utilized in research and development for new therapeutic agents targeting sphingomyelinase .
Wirkmechanismus
Sphingolactone-24 exerts its effects by selectively and irreversibly inhibiting neutral sphingomyelinase. This inhibition prevents the enzyme from catalyzing the hydrolysis of sphingomyelin to ceramide, thereby affecting sphingolipid signaling pathways. The compound’s action on sphingomyelinase leads to reduced phosphorylation of p38 MAPK and inhibition of anti-apoptotic effects induced by lipopolysaccharides .
Vergleich Mit ähnlichen Verbindungen
Sphingolactone-24 is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:
SKI-II: A sphingosine kinase inhibitor that also affects sphingolipid signaling but through a different mechanism.
Fumonisin B1: An inhibitor of ceramide synthase, another enzyme in the sphingolipid metabolism pathway.
D609: A phosphatidylcholine-specific phospholipase C inhibitor that indirectly affects sphingomyelinase activity
This compound stands out due to its specificity and irreversible inhibition, making it a valuable tool in research focused on sphingomyelinase and related pathways.
Eigenschaften
Molekularformel |
C18H29NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2E,4E)-N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1 |
InChI-Schlüssel |
OCXQUITYSDKHLR-CMJZMVGCSA-N |
Isomerische SMILES |
CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)/C=C/C=C/C |
Kanonische SMILES |
CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


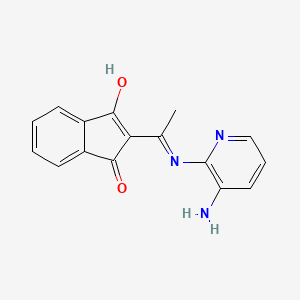
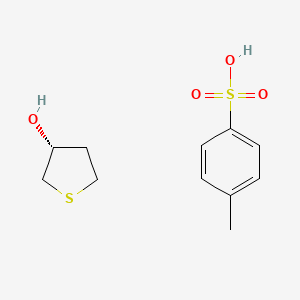
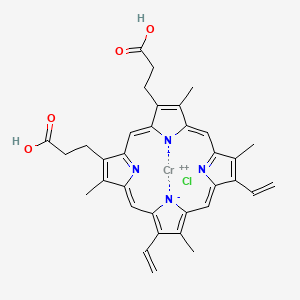
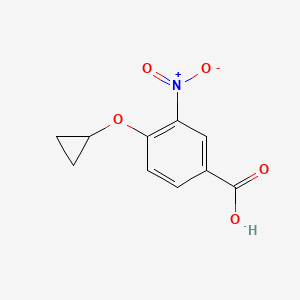
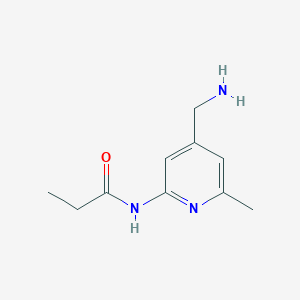
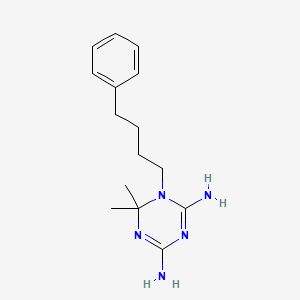
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
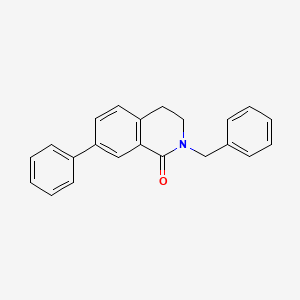
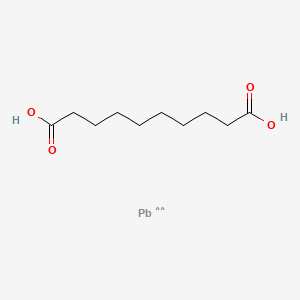
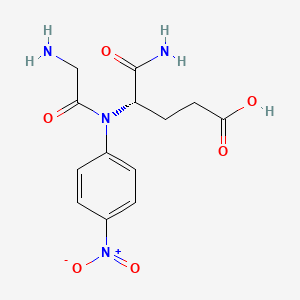
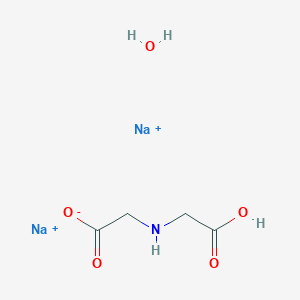
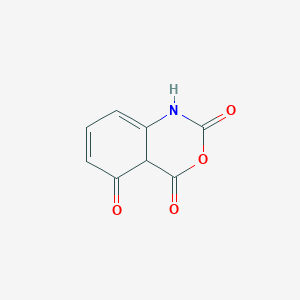
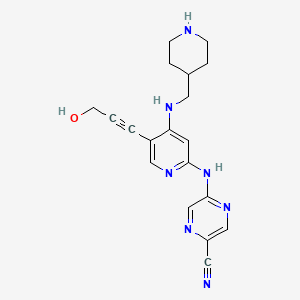
![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
